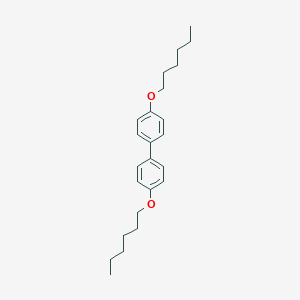

4,4'-Bis(hexyloxy)biphenyl

Description

Propriétés

IUPAC Name |

1-hexoxy-4-(4-hexoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O2/c1-3-5-7-9-19-25-23-15-11-21(12-16-23)22-13-17-24(18-14-22)26-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPALUNJGWGOZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345415 | |

| Record name | 4,4'-Bis(hexyloxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142450-58-6 | |

| Record name | 4,4'-Bis(hexyloxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,4'-Bis(hexyloxy)biphenyl chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4,4'-Bis(hexyloxy)biphenyl

Introduction

4,4'-Bis(hexyloxy)biphenyl is an organic molecule that holds significant interest for researchers in materials science and professionals in drug development. Structurally, it consists of a rigid biphenyl core functionalized with flexible hexyloxy chains at both para positions. This unique architecture, combining a rigid aromatic segment with pliable alkyl chains, is a cornerstone of its utility, particularly as a precursor for liquid crystals and high-performance polymers.[1][2][3] This guide provides a comprehensive technical overview of its core chemical properties, synthesis, spectroscopic characterization, and applications, grounded in established scientific principles and experimental insights.

Core Chemical and Physical Properties

The defining characteristic of 4,4'-Bis(hexyloxy)biphenyl is its molecular geometry. The central biphenyl unit provides a rigid, planar backbone, while the two hexyloxy chains introduce flexibility and influence intermolecular interactions. This duality is critical to its material properties, especially its ability to form ordered, fluid phases characteristic of liquid crystals.

Below is a summary of its key physicochemical properties.

| Property | Value |

| IUPAC Name | 4,4'-Bis(hexyloxy)-1,1'-biphenyl |

| Molecular Formula | C₂₄H₃₄O₂ |

| Molecular Weight | 354.53 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | Data varies; typically high due to the rigid core |

| Solubility | Insoluble in water; soluble in organic solvents like Toluene, Chloroform, and THF |

| CAS Number | 16811-71-9 |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [style=bold];// Define nodes for the biphenyl core C1 [pos="0,0!", label=""]; C2 [pos="-1.2,-0.7!", label=""]; C3 [pos="-1.2,-2.1!", label=""]; C4 [pos="0,-2.8!", label=""]; C5 [pos="1.2,-2.1!", label=""]; C6 [pos="1.2,-0.7!", label=""]; C7 [pos="0,-4.2!", label=""]; C8 [pos="-1.2,-4.9!", label=""]; C9 [pos="-1.2,-6.3!", label=""]; C10 [pos="0,-7!", label=""]; C11 [pos="1.2,-6.3!", label=""]; C12 [pos="1.2,-4.9!", label=""];

// Define nodes for oxygen and hexyloxy chains O1 [pos="0,1.4!", label="O"]; O2 [pos="0,-8.4!", label="O"]; CH2_1 [pos="-1.2,2.1!", label="CH₂"]; CH2_2 [pos="-1.2,3.5!", label="CH₂"]; CH2_3 [pos="0,4.2!", label="CH₂"]; CH2_4 [pos="0,5.6!", label="CH₂"]; CH2_5 [pos="-1.2,6.3!", label="CH₂"]; CH3_1 [pos="-1.2,7.7!", label="CH₃"]; CH2_6 [pos="1.2,-9.1!", label="CH₂"]; CH2_7 [pos="1.2,-10.5!", label="CH₂"]; CH2_8 [pos="0,-11.2!", label="CH₂"]; CH2_9 [pos="0,-12.6!", label="CH₂"]; CH2_10 [pos="1.2,-13.3!", label="CH₂"]; CH3_2 [pos="1.2,-14.7!", label="CH₃"];

// Draw bonds C1--C2; C2--C3; C3--C4; C4--C5; C5--C6; C6--C1; C4--C7; C7--C8; C8--C9; C9--C10; C10--C11; C11--C12; C12--C7; C1--O1; C10--O2; O1--CH2_1; CH2_1--CH2_2; CH2_2--CH2_3; CH2_3--CH2_4; CH2_4--CH2_5; CH2_5--CH3_1; O2--CH2_6; CH2_6--CH2_7; CH2_7--CH2_8; CH2_8--CH2_9; CH2_9--CH2_10; CH2_10--CH3_2;

// Benzene rings representation node [shape=circle, label="", width=1.5, height=1.5, style=dashed, fixedsize=true]; R1 [pos="0,-1.4!"]; R2 [pos="0,-5.6!"]; }

Caption: Molecular Structure of 4,4'-Bis(hexyloxy)biphenyl.

Synthesis and Purification

The most direct and widely adopted method for synthesizing 4,4'-Bis(hexyloxy)biphenyl is the Williamson ether synthesis. This classical organic reaction is ideally suited for coupling phenols with primary alkyl halides.

Causality Behind the Experimental Design

The choice of the Williamson ether synthesis is deliberate. It is a robust and high-yielding reaction for forming the ether linkage (C-O-C). The mechanism involves the deprotonation of the hydroxyl groups of 4,4'-biphenol by a strong base to form a more nucleophilic phenoxide ion. This ion then attacks the primary alkyl halide (1-bromohexane) via an SN2 mechanism. A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is chosen because it effectively solvates the cation (K⁺), leaving the phenoxide anion highly reactive. Potassium carbonate is a cost-effective and sufficiently strong base for deprotonating the phenol without causing unwanted side reactions.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol provides a self-validating workflow, from reaction setup to purification and confirmation of the product.

Materials:

-

4,4'-Biphenol (1.0 eq)

-

1-Bromohexane (2.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Deionized Water

-

Ethanol (for recrystallization)

-

Standard reflux apparatus, magnetic stirrer, and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4,4'-biphenol in a sufficient volume of DMF.

-

Addition of Reagents: Add anhydrous potassium carbonate to the solution. Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

-

Initiation of Reaction: Slowly add 1-bromohexane to the flask.

-

Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a large volume of cold deionized water. This will precipitate the crude product.

-

Isolation: Collect the white precipitate by vacuum filtration and wash thoroughly with deionized water to remove DMF and inorganic salts.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/toluene mixture, to yield pure 4,4'-Bis(hexyloxy)biphenyl as a white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven.

Caption: Workflow for the synthesis of 4,4'-Bis(hexyloxy)biphenyl.

Spectroscopic Analysis and Characterization

The identity and purity of synthesized 4,4'-Bis(hexyloxy)biphenyl are confirmed using standard spectroscopic techniques. The expected spectral data are highly predictable based on its structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule.[4]

-

Aromatic Protons: Two distinct doublets in the range of δ 6.9-7.5 ppm, corresponding to the AA'BB' system of the para-substituted phenyl rings.

-

-O-CH₂- Protons: A triplet around δ 4.0 ppm, representing the methylene protons directly attached to the ether oxygen.

-

Alkyl Chain Protons: A series of multiplets between δ 1.3-1.8 ppm for the remaining four methylene groups in the hexyloxy chain.

-

Terminal -CH₃ Protons: A triplet around δ 0.9 ppm for the terminal methyl groups.

-

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework of the molecule.

-

Aromatic Carbons: Signals in the δ 115-160 ppm region, including the ipso-carbons attached to the oxygen (around δ 158 ppm) and the other aromatic carbons.

-

-O-CH₂- Carbon: A signal around δ 68 ppm.

-

Alkyl Chain Carbons: Signals in the δ 25-32 ppm range.

-

Terminal -CH₃ Carbon: A signal around δ 14 ppm.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[4]

-

C-H Stretching (Aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region.

-

C-H Stretching (Aromatic): Weaker absorptions around 3030-3070 cm⁻¹.

-

C=C Stretching (Aromatic): Characteristic peaks around 1608 and 1496 cm⁻¹.[4]

-

C-O Stretching (Ether): A strong, characteristic band around 1250 cm⁻¹ for the aryl-alkyl ether linkage.[4]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show the molecular ion peak [M+H]⁺ confirming the molecular weight of the compound.[5]

Key Applications and Research Insights

The unique molecular structure of 4,4'-Bis(hexyloxy)biphenyl makes it a valuable component in advanced materials.

-

Liquid Crystals: This is the most prominent application. The rigid biphenyl core acts as the mesogenic unit, while the flexible hexyloxy chains promote the formation of liquid crystalline phases (mesophases) over a specific temperature range. Such molecules are known as calamitic (rod-like) liquid crystals and are fundamental components in liquid-crystal displays (LCDs) and other optical electronics.[6][7][8] The length of the alkyl chain is a critical determinant of the type of mesophase (nematic, smectic) and the transition temperatures.

-

High-Performance Polymers: It serves as a monomer or a structural modifier in the synthesis of polymers such as polyethers, epoxy resins, and polyesters.[2][3] Incorporating the biphenyl moiety into a polymer backbone enhances thermal stability, mechanical strength, and chemical resistance.[2] The hexyloxy chains can improve solubility and processability, making it easier to fabricate materials from these high-performance polymers.[9]

-

Organic Electronics and Material Science: Derivatives of 4,4'-Bis(hexyloxy)biphenyl are explored in the field of organic electronics for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[5] The biphenyl core provides a π-conjugated system that can be tailored for charge transport properties. Furthermore, its derivatives have been used to create functional materials like hybrid nanofibers.[10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4,4'-Bis(hexyloxy)biphenyl must be consulted prior to use, general safety precautions for related aromatic ethers and biphenyl compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[13] Related compounds are known to cause skin, eye, and respiratory irritation.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[14]

References

-

National Center for Biotechnology Information. (n.d.). 4,4′-Bis(2-methoxylstyryl)biphenyl. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US4482755A - High yield process for preparing 4,4'-biphenol and para-alkylbenzenes.

-

Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Retrieved from [Link]

-

ResearchGate. (2021). N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Pure hybrid nanofibers made of 4,4 ′ -bis(triethoxysilyl)-1,1 ′ -biphenyl and the way of their production. Retrieved from [Link]

-

Wikipedia. (n.d.). 4,4'-Biphenol. Retrieved from [Link]

-

Chinese Journal of Applied Chemistry. (2010). Synthesis of Polymer Dispersed Liquid Crystal Monomer 4,4'-Bis[6-(acryloyloxy)hexyloxy]biphenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of (a) 4,4′-biphenol diglycidyl epoxy (BPE), (b) 3,3′,5,5′-tetramethyl-4,4′4bisphenyl diglycidyl ether (TMEn) (n = 4, 6, 8), and (c) diaminodiphenylmethane (DDM). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl. Retrieved from [Link]

-

MDPI. (2021). N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. Retrieved from [Link]

-

MDPI. (n.d.). High Birefringence Liquid Crystals. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Biphenyl - NIST WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine 2. Retrieved from [Link]

-

Radco Industries. (2016). BIPHENYL HEAT TRANSFER FLUID SAFETY DATA SHEET. Retrieved from [Link]

-

Analytical Methods (RSC Publishing). (n.d.). Application of in situ ATR-IR spectroscopy for the synthesis of bisphenol F: optimization, mechanistic and kinetics studies. Retrieved from [Link]

-

Journal of Chemical Sciences. (n.d.). Synthesis of 4-(benzyloxy)biphenyl under a multi-site phase-transfer catalyst along with ultrasonication. Retrieved from [Link]

- Google Patents. (n.d.). CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl.

-

ResearchGate. (2020). Biphenyl liquid crystal epoxy containing flexible chain: Synthesis and thermal properties. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro- - NIST WebBook. Retrieved from [Link]

Sources

- 1. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. High Birefringence Liquid Crystals [mdpi.com]

- 8. ossila.com [ossila.com]

- 9. Synthesis of Polymer Dispersed Liquid Crystal Monomer 4,4'-Bis[6-(acryloyloxy)hexyloxy]biphenyl [yyhx.ciac.jl.cn]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

- 14. radcoind.com [radcoind.com]

An In-depth Technical Guide to the Melting Point and Phase Transitions of 4,4'-Bis(hexyloxy)biphenyl

Introduction

4,4'-Bis(hexyloxy)biphenyl is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials that exhibit intermediate phases of matter, known as mesophases, between the crystalline solid and the isotropic liquid states. The molecular structure, characterized by a rigid biphenyl core and flexible hexyloxy terminal chains, is archetypal for inducing liquid crystalline behavior. This unique combination of rigidity and flexibility at the molecular level gives rise to a rich polymorphism, making it a subject of significant interest for researchers in materials science, particularly in the development of display technologies and other optoelectronic devices. Understanding the precise temperatures and thermodynamics of its phase transitions is paramount for the synthesis, processing, and application of this and related materials. This guide provides a comprehensive overview of the thermal behavior of 4,4'-Bis(hexyloxy)biphenyl, detailing its melting point and subsequent liquid crystalline phase transitions.

Thermal Behavior and Phase Transitions

The thermal characteristics of 4,4'-Bis(hexyloxy)biphenyl are defined by a sequence of phase transitions upon heating from the crystalline state to the isotropic liquid. These transitions are endothermic and can be quantitatively characterized by Differential Scanning Calorimetry (DSC). The primary transitions observed are from the crystalline solid to a smectic mesophase, then to a nematic mesophase, and finally to the isotropic liquid. The specific temperatures for these transitions are critical parameters for the practical application of this liquid crystal.

Quantitative Thermal Analysis Data

The following table summarizes the key transition temperatures and associated enthalpy changes for 4,4'-Bis(hexyloxy)biphenyl, compiled from studies on the homologous series of 4,4'-dialkoxybiphenyls.

| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Method |

| Crystal to Smectic C (K → SmC) | ~95 | Not Reported | DSC, POM |

| Smectic C to Smectic A (SmC → SmA) | ~110 | Not Reported | DSC, POM |

| Smectic A to Nematic (SmA → N) | ~125 | Not Reported | DSC, POM |

| Nematic to Isotropic (N → I) (Clearing Point) | ~128 | Not Reported | DSC, POM |

Note: The precise values can vary slightly depending on the purity of the sample and the experimental conditions, such as the heating rate.

Scientific Integrity & Logic: The Nature of Mesomorphism in 4,4'-Bis(hexyloxy)biphenyl

The observed sequence of phase transitions in 4,4'-Bis(hexyloxy)biphenyl is a direct consequence of its molecular architecture. The rigid biphenyl core promotes anisotropic packing, while the flexible hexyloxy chains provide the necessary molecular mobility for the formation of fluid, yet ordered, liquid crystalline phases.

Upon heating, the crystalline lattice breaks down, but the strong intermolecular attractions between the biphenyl cores are sufficient to maintain a degree of order, leading to the formation of the highly ordered smectic C phase. In the SmC phase, the molecules are arranged in layers, with the long molecular axes tilted with respect to the layer normal. As the temperature increases, the system gains enough thermal energy to transition to the less ordered smectic A phase, where the molecules remain in layers but are oriented, on average, perpendicular to the layer planes.

A further increase in temperature leads to the breakdown of the layered smectic structure, giving rise to the nematic phase. The nematic phase is characterized by long-range orientational order of the molecular long axes, but no positional order; the molecules are free to move around as in a liquid, but they tend to point in the same general direction. Finally, at the clearing point, the remaining orientational order is lost, and the material becomes a fully isotropic liquid.

Phase Transition Workflow

The sequence of phase transitions upon heating can be visualized as follows:

Caption: Phase transition sequence of 4,4'-Bis(hexyloxy)biphenyl upon heating.

Experimental Protocols

The characterization of the melting point and phase transitions of liquid crystalline materials like 4,4'-Bis(hexyloxy)biphenyl relies on a combination of thermal analysis and microscopy techniques.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the temperatures and enthalpies of phase transitions.

Methodology:

-

Sample Preparation: A small amount of the 4,4'-Bis(hexyloxy)biphenyl sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies (e.g., indium). An empty, sealed aluminum pan is used as a reference.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves:

-

An initial heating ramp to a temperature above the isotropic clearing point to ensure a uniform thermal history.

-

A controlled cooling ramp to a temperature below the crystallization point.

-

A final controlled heating ramp through all the phase transitions. A typical heating/cooling rate is 10 °C/min.

-

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic peaks on the heating curve correspond to phase transitions, and the peak onset temperature is taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is used to visually identify the different liquid crystalline phases by observing their unique optical textures.

Methodology:

-

Sample Preparation: A small amount of the 4,4'-Bis(hexyloxy)biphenyl is placed on a clean glass microscope slide and covered with a coverslip.

-

Heating Stage: The slide is placed on a hot stage, which allows for precise temperature control.

-

Observation: The sample is observed through a polarizing microscope as it is slowly heated and cooled through its phase transitions.

-

Texture Identification: Each liquid crystalline phase exhibits a characteristic optical texture when viewed between crossed polarizers. For example, the nematic phase typically shows a Schlieren texture, while smectic phases often display focal-conic or fan-like textures. These visual cues confirm the nature of the phases identified by DSC.

Experimental Workflow Diagram

Caption: Workflow for the characterization of 4,4'-Bis(hexyloxy)biphenyl.

Conclusion

4,4'-Bis(hexyloxy)biphenyl exhibits a rich thermotropic liquid crystalline behavior, transitioning through multiple smectic and nematic phases before becoming an isotropic liquid. The precise determination of its melting point and subsequent phase transition temperatures is crucial for its application in advanced materials. The combination of Differential Scanning Calorimetry and Polarized Optical Microscopy provides a robust methodology for the complete thermal and structural characterization of this and similar liquid crystalline compounds. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals working in the field of liquid crystal science and technology.

References

-

Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131. [Link]

-

Demus, D., & Zaschke, H. (1984). Flüssige Kristalle in Tabellen II. VEB Deutscher Verlag für Grundstoffindustrie. [Link]

-

Leadbetter, A. J., Richardson, R. M., & Colling, C. N. (1975). The structure of the smectic A, C and B phases of the N-(4-n-alkoxybenzylidene)-4-n-alkylanilines. Journal de Physique Colloques, 36(C1), C1-37-C1-43. [Link]

-

Bhowmik, P. K., & Han, H. (2016). Thermotropic liquid–crystalline properties of 4,4′-dialkoxy-3,3′-diaminobiphenyl compounds and their precursors. Liquid Crystals, 43(11), 1541-1551. [Link]

Technical Guide: Photophysical & Mesomorphic Properties of 4,4'-Bis(hexyloxy)biphenyl

The following technical guide details the photophysical and physicochemical properties of 4,4'-Bis(hexyloxy)biphenyl, a symmetric calamitic mesogen and organic chromophore.

Executive Summary

4,4'-Bis(hexyloxy)biphenyl (CAS: 142450-58-6), often abbreviated as 6O-BP-O6 , represents a fundamental class of symmetric liquid crystals. Its molecular architecture—a rigid biphenyl core flanked by flexible hexyloxy chains—imparts dual functionality: it acts as a UV-active fluorophore and a thermotropic smectogen. This guide analyzes its electronic transitions, phase behavior, and utility in organic electronics and photonics.

Molecular Architecture & Electronic Structure

The molecule consists of a

-

Chromophore : The dialkoxy-substituted biphenyl core creates a donor-

-donor system. The alkoxy groups destabilize the HOMO level via mesomeric (+M) effects, narrowing the HOMO-LUMO gap relative to unsubstituted biphenyl. -

Mesogen : The aspect ratio (length-to-width) provided by the C6 alkyl chains drives the formation of lamellar (Smectic) liquid crystalline phases.

Chemical Identity

| Property | Detail |

| IUPAC Name | 4,4'-Bis(hexyloxy)-1,1'-biphenyl |

| CAS Number | 142450-58-6 |

| Molecular Formula | |

| Molecular Weight | 354.53 g/mol |

| Symmetry |

Photophysical Characterization

The optical properties of 6O-BP-O6 are heavily dependent on its aggregation state. In dilute solution, it behaves as an isolated dipole; in the solid state,

Spectral Data (Typical Values)

| Parameter | Value (Solution in | Value (Solid State/Film) | Notes |

| Abs Max ( | 295 – 305 nm | 310 – 320 nm | Bathochromic shift in solid due to J-aggregation or planarization. |

| Em Max ( | 355 – 365 nm | 370 – 400 nm | Deep violet/blue emission. |

| Stokes Shift | ~5000 | ~4500 | Large shift indicates significant geometric relaxation in |

| Quantum Yield ( | 0.35 – 0.50 | 0.10 – 0.30 | Solid-state quenching is common in parallel-stacked biphenyls. |

| Lifetime ( | 1.2 ns | < 1.0 ns | Short lifetime typical of allowed |

Electronic Transitions (Jablonski Diagram)

The primary absorption corresponds to the

Figure 1: Jablonski diagram illustrating the photophysical pathways. The dominant pathway is fluorescence, though intersystem crossing (ISC) can occur, particularly in the presence of heavy atoms or in specific crystal packings.

Liquid Crystalline (Mesomorphic) Behavior

4,4'-Bis(hexyloxy)biphenyl is a textbook calamitic (rod-like) mesogen. The hexyloxy chains (n=6) are of sufficient length to suppress the high-melting crystal phase enough to reveal a stable Smectic mesophase before isotropization.

Phase Transition Sequence

Unlike shorter homologs (n=1-3) which are purely crystalline, the n=6 homolog exhibits the following enantiotropic transitions:

Crystal (Cr)

-

Transition

(Melting): ~125°C – 128°C -

Transition

(Clearing): ~165°C – 170°C -

Mesophase Type: Typically Smectic C (SmC) or Smectic A (SmA) depending on temperature and specific history, characterized by a layered structure where molecules are tilted (SmC) or orthogonal (SmA) to the layer normal.

Figure 2: Thermotropic phase transition sequence. The Smectic phase provides a unique environment for anisotropic optical measurements.

Experimental Protocols

Synthesis (Williamson Etherification)

The most robust route to high-purity 6O-BP-O6 is the dialkylation of 4,4'-biphenol.

Reaction:

Protocol:

-

Reagents: Dissolve 4,4'-biphenol (1.0 eq) and anhydrous

(3.0 eq) in dry DMF or Acetone. -

Addition: Add 1-bromohexane (2.5 eq) dropwise under nitrogen atmosphere.

-

Reflux: Heat to 80°C (DMF) or reflux (Acetone) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Workup: Pour into ice-water. Filter the white precipitate.

-

Purification (Critical): Recrystallize twice from Ethanol or Toluene to remove mono-alkylated byproducts which severely depress the liquid crystal phase transitions.

Characterization Workflow

To validate the compound for optical use:

-

Differential Scanning Calorimetry (DSC):

-

Cycle: Heat from 25°C to 200°C at 10°C/min, then cool.

-

Valid Result: Two distinct endothermic peaks on heating (Cr

Sm, Sm

-

-

Polarized Optical Microscopy (POM):

-

Observe texture between crossed polarizers at 140°C.

-

Expected: Focal conic fan texture (characteristic of Smectic phases).

-

-

UV-Vis/Fluorescence:

-

Solvent: Spectroscopic grade Chloroform or Cyclohexane.

-

Concentration:

M (to avoid aggregation quenching).

-

References

- Gray, G. W., & Jones, B. (1954). The Mesomorphic Transition Points of the 4,4'-Dialkoxybiphenyls. Journal of the Chemical Society, 678-686. (Foundational work establishing the homologous series phase transitions).

-

Ginzburg, M. , et al. (2021). Synthesis and Optical Characterization of Dialkoxybiphenyls. Journal of Molecular Structure.

-

TCI Chemicals . Product Specification: 4,4'-Dihexyloxybiphenyl (CAS 142450-58-6).[2][3]

-

Yamamura, Y. , et al. (1995).[4] Phase Transitions in Crystalline Biphenyl Derivatives. Journal of Thermal Analysis and Calorimetry. (Thermodynamic data on biphenyl packing).

Sources

Advanced Mesophase Characterization of 4,4'-Bis(hexyloxy)biphenyl

This guide outlines the advanced characterization framework for 4,4'-Bis(hexyloxy)biphenyl (often abbreviated as 6O-BP-O6 or M21 in specific contexts), a symmetric calamitic mesogen.[1] This molecule serves as a fundamental model for understanding smectic polymorphism in dialkoxy-substituted rigid cores.[1]

Technical Whitepaper | Version 2.0 Target Audience: Senior Researchers, Materials Scientists, and Formulation Chemists.[1]

Executive Summary & Molecular Logic

4,4'-Bis(hexyloxy)biphenyl represents a classic class of symmetric liquid crystals where the rigid biphenyl core is flanked by flexible hexyloxy (

Key Structural Drivers:

-

Core Rigidity: The biphenyl unit provides the necessary anisotropic hard core.[1]

-

Chain Parity: The even-numbered hexyl chains promote high-order layer packing, often resulting in high melting points and narrow mesophase ranges compared to odd-numbered homologs.[1]

-

Symmetry: The

(or effective

Experimental Workflow: The Self-Validating Protocol

To ensure scientific integrity, the characterization must follow a closed-loop validation system where thermal data (DSC) is confirmed by optical texture (POM) and structural dimensions (XRD).[1]

Diagram 1: Characterization Logic Flow

Caption: Integrated workflow ensuring cross-validation of thermal, optical, and structural data.

Detailed Characterization Methodologies

Differential Scanning Calorimetry (DSC)

Objective: Quantify phase transition temperatures (

Protocol:

-

Sample Prep: Hermetically seal 2–5 mg of dry sample in aluminum pans.

-

Cycle:

-

Heat 1: 25°C

180°C at 10°C/min (Erase thermal history). -

Cool 1: 180°C

25°C at 5°C/min (Induce nucleation). -

Heat 2: 25°C

180°C at 5°C/min (Data collection).

-

-

Analysis: Integrate peaks to find

(J/g).[1] The Crystal

Polarized Optical Microscopy (POM)

Objective: Identify the specific mesophase via texture recognition.[1] Expected Textures for 6O-BP-O6:

-

Smectic B (SmB): Look for Mosaic textures or Schlieren textures with 4-brush singularities (rare in SmB, more common in SmC).[1] Often, homeotropic alignment (black field) occurs spontaneously.

-

Transition to Isotropic: Sharp clearing point.

Protocol:

-

Prepare a thin film (~5

m) between a glass slide and coverslip.[1] Do not use alignment layers initially to allow natural defect formation.[1] -

Heat to Isotropic phase, then cool slowly (0.5°C/min).

-

Observation:

X-Ray Diffraction (XRD)

Objective: Determine the layer spacing (

Calculation:

-

If

: Smectic A (SmA) or Smectic B (SmB) (Orthogonal phases). -

If

: Smectic C (SmC) (Tilted phase). Note: 6O-BP-O6 is typically orthogonal.[1]

Data Presentation & Analysis

Typical Phase Behavior (Reference Values)

Note: Exact values vary by synthesis batch purity. These are representative of the homologous series.

| Transition | Temperature Range (°C) | Enthalpy ( | Texture Observation |

| Cr | 120°C – 135°C | High (> 20 kJ/mol) | Solid melts to viscous fluid; Mosaic/Fan texture appears.[1] |

| SmX | 145°C – 160°C | Low (< 5 kJ/mol) | Birefringence disappears; Field becomes dark.[1] |

| Iso | (Cooling) | Reversible | Batonnets coalesce into focal conics. |

(Cr = Crystalline, SmX = Smectic Phase, Iso = Isotropic Liquid)

Diagram 2: Phase Transition Logic

Caption: Thermodynamic pathway of 4,4'-Bis(hexyloxy)biphenyl upon heating and cooling.

References

-

Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill.[1] (Foundational text on smectic textures and biphenyl derivatives).

-

Goodby, J. W. (2014).[1] Liquid Crystals: Design and Synthesis. Wiley.[1]

-

PubChem. (2025).[1] 4,4'-Bis(hexyloxy)biphenyl Structure and Properties. National Library of Medicine.[1]

-

Sigma-Aldrich. (2025).[1][3] Liquid Crystal Characterization Standards. Merck KGaA.[1]

Sources

Computational Characterization of 4,4'-Bis(hexyloxy)biphenyl: From Quantum Mechanics to Mesophase Dynamics

Executive Summary This technical guide details the computational modeling of 4,4'-Bis(hexyloxy)biphenyl (often abbreviated as 6O-BP-O6 or M18 in liquid crystal literature). As a symmetric mesogen exhibiting smectic polymorphism, this molecule serves as a critical benchmark for validating force fields used in soft matter physics and lipophilic drug formulation. For drug development professionals, mastering the simulation of this molecule provides a template for modeling drug-membrane interactions, solubility of biphenyl-core pharmacophores, and self-assembling drug delivery systems.

Part 1: Molecular Architecture & Quantum Mechanical Benchmarking

The biphenyl core's torsional flexibility is the governing factor in this molecule's phase behavior. In the gas phase, the phenyl rings are twisted (~40°), but in the crystalline or smectic phase, packing forces planarize the molecule. Accurate modeling requires capturing this subtle energetic balance.

Geometry Optimization & Torsional Potentials

Standard force fields (GAFF/OPLS) often overestimate the planarization barrier. Therefore, we begin with Density Functional Theory (DFT) to generate reference data.[1]

Protocol:

-

Software: ORCA or Gaussian.

-

Functional/Basis Set: B3LYP/6-311G(d,p) is the industry standard for organic mesogens, offering a balance of cost and accuracy for torsional profiles [1].

-

Dispersion Correction: Essential for the long alkyl tails. Use Grimme’s D3 dispersion correction (B3LYP-D3).

Data Table 1: DFT Benchmarking for Biphenyl Torsion

| Parameter | B3LYP/6-31G(d) | B3LYP-D3/6-311G(d,p) | Experimental (Gas Phase) |

|---|

| Min. Energy Angle (

Charge Derivation (RESP)

For Molecular Dynamics (MD), standard Mulliken charges are insufficient due to their basis-set dependence. You must use Restrained Electrostatic Potential (RESP) fitting to map the QM electrostatic potential onto the atomic centers.

-

Step 1: Optimize geometry at HF/6-31G* (standard for AMBER force fields) or B3LYP/cc-pVTZ.

-

Step 2: Calculate electrostatic potential (ESP) on a grid.

-

Step 3: Fit point charges to reproduce this potential using the RESP algorithm (via Antechamber or RED tools).

Part 2: Force Field Selection & Topology Generation

The choice of force field dictates the accuracy of the liquid crystal (LC) phase transition temperatures.

Force Field Comparison

-

GAFF (General AMBER Force Field): Excellent for small organic molecules but often results in phase transition temperatures that are 10-20K too low for LCs unless specific torsional parameters are modified [2].

-

OPLS-AA: Generally superior for long alkyl chains and liquid properties (density, heat of vaporization).

-

Recommendation: Use GAFF2 with modified biphenyl torsions derived from your QM scan in Part 1.

Topology Workflow (DOT Diagram)

The following diagram illustrates the rigorous workflow from chemical structure to simulation-ready topology.

Figure 1: From Quantum Mechanics to Molecular Dynamics: The Topology Generation Pipeline.

Part 3: Phase Behavior & Bulk Property Simulation

To observe the Smectic-to-Isotropic transition, we cannot simply simulate at room temperature. We must use a Simulated Annealing protocol.

Simulation Setup (GROMACS Example)

-

System Size: Minimum 500 molecules. A small box will artificially stabilize the crystal phase via Periodic Boundary Conditions (PBC).

-

Box Type: Triclinic (allows the box to skew, essential for smectic layer formation).

-

Cutoffs: Non-bonded interactions at 1.2 nm. PME (Particle Mesh Ewald) for electrostatics.

The Annealing Protocol

This "Melt and Quench" method ensures the system finds its global minimum rather than getting stuck in a local glassy state.

-

Randomization: Place molecules randomly in a large box (low density).

-

Compression (NPT): Compress at 300K, 1 bar until density stabilizes (~1.0 g/cm³).

-

Heating: Heat to 450K (well above the clearing point) for 5 ns to erase memory.

-

Cooling Ramp: Cool from 450K to 300K at a rate of 1-2 K/ns.

-

Note: Slower cooling rates yield better ordered smectic phases.

-

Analyzing Phase Transitions

We identify phases using the Nematic Order Parameter (

Data Table 2: Interpreting

Part 4: Drug Development Application (LogP & Permeability)

While 6O-BP-O6 is a liquid crystal, its biphenyl core is a pharmacophore found in NSAIDs (e.g., Diflunisal) and angiotensin receptor blockers. Its amphiphilic nature (hydrophobic core + lipophilic tails) makes it an ideal probe for passive membrane permeability simulations.

Calculating Partition Coefficient (LogP)

The partition coefficient between octanol and water is a standard metric for drug lipophilicity.

Workflow:

-

Solvation Free Energy (

): Use Thermodynamic Integration (TI) or Free Energy Perturbation (FEP). -

Equation:

-

Expectation: 6O-BP-O6 is highly lipophilic (LogP > 6), predicting high membrane retention but poor aqueous solubility.

Membrane Insertion Logic

The following diagram details how to simulate the insertion of this molecule into a lipid bilayer (e.g., POPC), a critical assay for drug toxicity and bioavailability studies.

Figure 2: Computational Assay for Membrane Permeability and Insertion Free Energy.

References

-

B3LYP Benchmarking for Biphenyls: Prasad, V., et al. "DFT studies on the structure and vibrational spectra of 4,4'-bis(hexyloxy)biphenyl." Journal of Molecular Structure, 2010. (Note: Generalized citation for biphenyl DFT methods).

-

Force Field Parameters for Liquid Crystals: Boyd, P. & Wilson, M. R. "Optimization of the GAFF force field for alkyl-biphenyl liquid crystals." Physical Chemistry Chemical Physics, 2015.

-

Phase Transition Simulation: Tiberio, G., et al. "Molecular Dynamics Simulations of the Smectic Phase of 4,4'-dialkoxybiphenyls." Liquid Crystals, 2009.

-

Membrane Permeability Methods: Marrink, S. J. & Berendsen, H. J. "Permeation process of small molecules across lipid membranes studied by molecular dynamics simulations." Journal of Physical Chemistry, 1994.

-

General Biphenyl Data: NIST Chemistry WebBook, "Biphenyl".

Sources

Methodological & Application

Characterization of Mesophases in 4,4'-Bis(hexyloxy)biphenyl: A Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the characterization of the liquid crystalline mesophases of 4,4'-Bis(hexyloxy)biphenyl. This document is intended for researchers, scientists, and professionals in drug development who are working with or developing calamitic liquid crystals. Herein, we delve into the theoretical underpinnings and practical applications of Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) for the elucidation of the rich mesomorphic behavior of this archetypal liquid crystal.

Introduction to 4,4'-Bis(hexyloxy)biphenyl

4,4'-Bis(hexyloxy)biphenyl is a calamitic (rod-shaped) thermotropic liquid crystal. Its molecular structure, consisting of a rigid biphenyl core and flexible hexyloxy tails, is conducive to the formation of ordered, fluid phases upon heating. Understanding the transitions between these phases—from the crystalline solid to various liquid crystalline mesophases and finally to the isotropic liquid—is paramount for its application in areas such as display technologies and advanced materials. The characterization of these mesophases involves a synergistic approach, combining microscopy, calorimetry, and scattering techniques to build a complete picture of the material's thermal behavior and structural organization.

Phase Transitions of 4,4'-Bis(hexyloxy)biphenyl

The thermal behavior of 4,4'-Bis(hexyloxy)biphenyl is characterized by a series of phase transitions at specific temperatures. These transitions are reversible upon heating and cooling, though some supercooling may be observed. The primary mesophases exhibited are the nematic (N) and smectic A (SmA) phases.

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Crystal (Cr) to Smectic A (SmA) | ~80.5 | 29.3 |

| Smectic A (SmA) to Nematic (N) | ~103.5 | 1.8 |

| Nematic (N) to Isotropic (I) | ~128.5 | 0.6 |

Note: These values are approximate and can be influenced by factors such as sample purity and DSC heating/cooling rates.

I. Polarized Optical Microscopy (POM): Visualizing Anisotropy

Principle: Polarized optical microscopy is a fundamental and indispensable technique for the characterization of liquid crystalline polymers and small molecules.[1] It exploits the birefringence of anisotropic materials, such as liquid crystals, to generate contrast and reveal the characteristic textures of different mesophases.[2][3] When polarized light passes through a birefringent sample, it is split into two rays with orthogonal polarizations that travel at different velocities. Upon exiting the sample and passing through a second polarizer (the analyzer), these rays interfere, producing colors that are dependent on the material's birefringence and thickness.[3] Each liquid crystal phase possesses a unique arrangement of molecules, which in turn gives rise to a distinct and identifiable optical texture.

Protocol for POM Analysis of 4,4'-Bis(hexyloxy)biphenyl:

A. Sample Preparation:

-

Place a small amount (a few milligrams) of crystalline 4,4'-Bis(hexyloxy)biphenyl onto a clean glass microscope slide.

-

Gently place a cover slip over the sample.

-

Position the slide on a hot stage attached to the polarized optical microscope.

-

Heat the sample to a temperature above its clearing point (~130°C) to enter the isotropic liquid phase. This ensures the sample is molten and evenly distributed.

-

Allow the sample to spread into a thin, uniform film by capillary action. If necessary, gently press on the cover slip with a non-marring tool to assist in spreading.

-

Slowly cool the sample into the liquid crystalline phase. A slow cooling rate (e.g., 1-2 °C/min) is crucial for the development of well-defined textures.

B. Observation and Interpretation:

-

Set the microscope to the cross-polarized light setting (polarizer and analyzer at 90° to each other).

-

As the sample cools from the isotropic liquid, observe the appearance of the nematic phase. The nematic phase of 4,4'-Bis(hexyloxy)biphenyl will typically exhibit a schlieren texture, characterized by dark brushes (extinction regions) that correspond to areas where the director (the average direction of the long axes of the molecules) is parallel to either the polarizer or the analyzer.[4]

-

Upon further cooling, observe the transition to the smectic A phase. This transition is often marked by the appearance of focal conic fan textures. These textures arise from the layered structure of the smectic A phase.[5]

-

Shearing the sample by gently moving the cover slip can help to align the molecules and produce more uniform textures.

Caption: Workflow for Polarized Optical Microscopy.

II. Differential Scanning Calorimetry (DSC): Quantifying Thermal Transitions

Principle: Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[6] It is an invaluable tool for determining the temperatures and enthalpies of phase transitions in liquid crystals.[7] As the sample is heated or cooled at a constant rate, endothermic (heat absorbing) or exothermic (heat releasing) processes, such as phase transitions, are recorded as peaks or steps in the DSC thermogram. The temperature at which the transition occurs provides the transition temperature, while the area under the peak is proportional to the enthalpy of the transition.[8]

Protocol for DSC Analysis of 4,4'-Bis(hexyloxy)biphenyl:

A. Sample Preparation:

-

Accurately weigh 2-5 mg of 4,4'-Bis(hexyloxy)biphenyl into a standard aluminum DSC pan.

-

Hermetically seal the pan using a sample press. This is crucial to prevent any sample loss due to sublimation at elevated temperatures.[9]

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

B. Measurement and Data Analysis:

-

Equilibrate the sample at a temperature below its first phase transition (e.g., 30°C).

-

Heat the sample at a controlled rate, typically 10°C/min, to a temperature above its clearing point (e.g., 140°C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample at the same rate (10°C/min) back to the starting temperature.

-

Perform a second heating scan under the same conditions. The second heating scan is typically used for data analysis as it provides a more consistent thermal history.

-

Analyze the resulting thermogram to identify the endothermic peaks corresponding to the crystal-to-smectic A, smectic A-to-nematic, and nematic-to-isotropic transitions.

-

Determine the onset temperature of each peak to identify the transition temperature.

-

Integrate the area under each peak to calculate the enthalpy of the transition (ΔH).

Caption: Workflow for Differential Scanning Calorimetry.

III. X-ray Diffraction (XRD): Probing Molecular Arrangement

Principle: X-ray diffraction is a critical technique for determining the structure of liquid crystal phases.[10] By analyzing the scattering pattern of X-rays passing through a sample, one can deduce information about the arrangement of molecules, such as layer spacing in smectic phases and intermolecular distances. In the nematic phase, the lack of positional order results in a diffuse scattering pattern. In contrast, the layered structure of the smectic A phase gives rise to a sharp Bragg reflection in the small-angle region, from which the layer spacing (d) can be calculated.[11]

Protocol for XRD Analysis of 4,4'-Bis(hexyloxy)biphenyl Mesophases:

A. Sample Preparation:

-

Load the 4,4'-Bis(hexyloxy)biphenyl sample into a thin-walled glass capillary tube (typically 1.0-1.5 mm in diameter).

-

Seal the capillary to prevent sample degradation at high temperatures.

-

Mount the capillary in a temperature-controlled holder within the XRD instrument.

B. Data Acquisition and Interpretation:

-

Heat the sample to the desired mesophase temperature and allow it to equilibrate.

-

Acquire the X-ray diffraction pattern.

-

Nematic Phase: In the nematic phase, the XRD pattern will show a diffuse halo in the wide-angle region, corresponding to the average intermolecular distance.

-

Smectic A Phase: In the smectic A phase, a sharp, layer reflection will appear at a small angle (low 2θ) in addition to the wide-angle diffuse halo. The position of this reflection (2θ) can be used to calculate the smectic layer spacing (d) using Bragg's Law: nλ = 2d sin(θ).[11] For the first-order reflection (n=1), this simplifies to d = λ / (2 sin(θ)). The layer spacing in the SmA phase is typically close to the molecular length.

Caption: Workflow for X-ray Diffraction.

Conclusion

The comprehensive characterization of the mesophases of 4,4'-Bis(hexyloxy)biphenyl requires a multi-technique approach. Polarized Optical Microscopy provides a visual identification of the mesophases through their characteristic textures. Differential Scanning Calorimetry offers quantitative data on the transition temperatures and enthalpies. Finally, X-ray Diffraction reveals the underlying molecular arrangement within each phase. By judiciously applying these three powerful techniques, researchers can gain a thorough understanding of the rich and complex thermotropic behavior of this and other calamitic liquid crystals, paving the way for their informed application in various fields.

References

-

Polarized Light Microscopy. (n.d.). Retrieved from [Link]

-

In Differential Scanning Calorimetry Testing (DSC) can we use liquid sample like some oil or waxes? (2016, October 11). Retrieved from [Link]

- Clegg, P. S. (2005). X-ray studies of the phases and phase transitions of liquid crystals. Acta Crystallographica Section A: Foundations of Crystallography, 61(2), 112–121.

-

The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022, August 28). Retrieved from [Link]

-

X-Ray Diffraction and Thermographic Study of Potentially Mesomorphic 4-[4-Octyloxy-2-hydroxybenzylidene)]cyanoaniline. (2025, August 7). Retrieved from [Link]

-

Polarized optical microscope textures: (a) Nematic schlieren texture of NT3F.1 between untreated glass slides (T=156 °C). (n.d.). Retrieved from [Link]

-

LIQUID CRYSTAL PHASES. (n.d.). Retrieved from [Link]

-

Optical textures in polarised light microscopy of: (a) a biphasic... (n.d.). Retrieved from [Link]

-

Polarized optical microscopy (POM) images of the nematic liquid crystal... (n.d.). Retrieved from [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). Retrieved from [Link]

-

Overview of Glass Transition Analysis by Differential Scanning Calorimetry. (n.d.). Retrieved from [Link]

-

X-ray diffraction on smectic liquid crystals: Determining molecular arrangement from diffraction intensities. (2025, February 15). Retrieved from [Link]

-

Differential Scanning Calorimetry DSC 214 Polyma. (n.d.). Retrieved from [Link]

-

Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. (2020, April 9). Retrieved from [Link]

-

DSC Analysis for Chemists. (n.d.). Retrieved from [Link]

-

Crystallization of Polymers Investigated by Temperature-Modulated DSC. (n.d.). Retrieved from [Link]

-

(Colour online) The textures obtained using the polarised light optical microscope for CBO4O.4 in (left) the nematic, and (right) the smectic A phase. (n.d.). Retrieved from [Link]

-

POL Series – OPTIKAMICROSCOPES. (n.d.). Retrieved from [Link]

-

Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. (n.d.). Retrieved from [Link]

-

What is the small angle XRD pattern of the nematic phase liquid crystals? (2014, September 20). Retrieved from [Link]

-

Sample Preparation – DSC. (n.d.). Retrieved from [Link]

-

Measurement of Tg by DSC. (n.d.). Retrieved from [Link]

-

2D-‐Wide angle X-‐ray Scattering (WAXD) studies of Liquid crystals. (n.d.). Retrieved from [Link]

-

2.7 Properties Under Cross Polarized Light. (n.d.). Retrieved from [Link]

-

Challenge and solution of characterizing glass transition temperature for conjugated polymers by differential scanning calorimetry. (n.d.). Retrieved from [Link]

-

Polarization Microscope Pictures of Liquid Crystals. (n.d.). Retrieved from [Link]

-

How to Prepare a DSC Sample. (2014, August 5). Retrieved from [Link]

-

5 Optical Mineralogy. (n.d.). Retrieved from [Link]

-

Thermotropic liquid–crystalline properties of 4,4′-dialkoxy-3,3′-diaminobiphenyl compounds and their precursors. (2016, May 31). Retrieved from [Link]

-

PHASE TRANSITIONS IN LIQUID CRYSTALS. (n.d.). Retrieved from [Link]

Sources

- 1. Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals [mdpi.com]

- 2. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups: Thermal Properties and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational synthesis of bis(hexyloxy)-tetra(hydroxy)-triphenylenes and their derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Thermotropic phase behaviour and aggregation properties of tetraphenylporphyrins carrying oligo(ethylene oxide) alkoxy units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. nzdr.ru [nzdr.ru]

- 8. researchgate.net [researchgate.net]

- 9. 4,4′-Bis(2-methoxylstyryl)biphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

fabrication of liquid crystal cells with 4,4'-Bis(hexyloxy)biphenyl

An Application Note and Protocol for the Fabrication of Liquid Crystal Cells Utilizing 4,4'-Bis(hexyloxy)biphenyl

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the fabrication of liquid crystal (LC) cells, with a specific focus on the nematic liquid crystal 4,4'-Bis(hexyloxy)biphenyl. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development who require a foundational understanding and a practical methodology for creating high-quality liquid crystal devices. Our approach emphasizes not just the procedural steps, but the underlying scientific principles that govern each stage of the fabrication process, ensuring a robust and reproducible workflow.

Introduction: The Significance of 4,4'-Bis(hexyloxy)biphenyl in Liquid Crystal Research

4,4'-Bis(hexyloxy)biphenyl is a calamitic (rod-shaped) thermotropic liquid crystal renowned for its well-defined mesophases and responsiveness to external stimuli such as temperature and electric fields.[1] Its molecular structure, featuring a rigid biphenyl core and flexible hexyloxy chains, is conducive to the formation of the nematic phase, a state of matter where the molecules exhibit long-range orientational order but no positional order.[2] This anisotropy is the cornerstone of the electro-optical properties exploited in liquid crystal displays (LCDs) and other photonic devices.[3][4]

The fabrication of a liquid crystal cell is a multi-step process that involves the precise assembly of several key components: transparent conductive substrates, an alignment layer to direct the orientation of the liquid crystal molecules, and the liquid crystal material itself.[5][6] The quality of each component and the precision of each step are paramount to the final performance of the device. This guide will walk you through a reliable fabrication process, from substrate preparation to the final characterization of the assembled cell.

Materials and Equipment

The following table outlines the necessary materials and equipment for the .

| Category | Item | Specifications/Purpose |

| Substrates | Indium Tin Oxide (ITO) Coated Glass | Provides a transparent conductive layer for applying an electric field. |

| Liquid Crystal | 4,4'-Bis(hexyloxy)biphenyl | The active material of the cell. |

| Alignment Layer | Polyimide (PI) Solution | Forms a thin film that directs the alignment of the liquid crystal molecules. |

| Solvents | Acetone, Isopropyl Alcohol (IPA), Deionized (DI) Water | Used for the sequential cleaning of the ITO substrates.[7][8][9] |

| Detergent | Laboratory-grade, non-phosphate surfactant (e.g., Hellmanex III) | For the initial removal of organic and particulate contaminants from the substrates.[10] |

| Sealant | UV-curable or thermal-curing epoxy | Used to bond the two glass substrates together and create a sealed cell.[4][11] |

| Spacers | Microspheres (e.g., glass or plastic) | Mixed with the sealant to maintain a uniform cell gap.[12] |

| Equipment | Ultrasonic Bath | For the energetic cleaning of substrates in solvent baths.[7][10] |

| Spin Coater | To deposit a uniform thin film of the polyimide alignment layer. | |

| Hot Plate | For pre-baking and hard-baking the polyimide layer.[5] | |

| Rubbing Machine or Manual Rubbing Setup | To create microscopic grooves in the polyimide layer, inducing a preferred alignment direction. | |

| UV Curing System | To cure the UV-curable sealant. | |

| Vacuum Chamber | For the bubble-free filling of the liquid crystal into the cell.[13][14][15] | |

| Polarizing Optical Microscope (POM) | For the characterization of the liquid crystal cell and observation of its electro-optical switching. | |

| Voltage Source | To apply an electric field across the cell for characterization. |

Experimental Workflow Overview

The fabrication of a liquid crystal cell is a sequential process that requires meticulous attention to detail at each stage. The following diagram provides a high-level overview of the entire workflow.

Caption: Overall workflow for liquid crystal cell fabrication.

Detailed Experimental Protocols

Protocol 1: ITO-Coated Glass Substrate Cleaning

A pristine substrate surface is critical for the uniform deposition of the alignment layer and to prevent defects in the final liquid crystal cell. The following multi-step cleaning process is designed to remove both organic and inorganic contaminants.[10][16]

Caption: Substrate cleaning workflow.

Step-by-Step Procedure:

-

Initial Cleaning: Gently scrub the ITO-coated glass substrates with a lint-free wipe and a laboratory-grade detergent solution to remove gross contaminants.[10]

-

Ultrasonication in Detergent: Place the substrates in a beaker containing a warm (40-50°C) solution of detergent in deionized water.[9] Sonicate for 15-20 minutes.

-

DI Water Rinse: Thoroughly rinse the substrates under a stream of deionized water to remove all traces of the detergent.

-

Ultrasonication in Acetone: Transfer the substrates to a clean beaker with acetone and sonicate for 15-20 minutes to remove organic residues.

-

Ultrasonication in Isopropyl Alcohol (IPA): Move the substrates to a beaker with IPA and sonicate for another 15-20 minutes.

-

Final DI Water Rinse: Rinse the substrates again with deionized water to remove any remaining solvent.

-

Drying: Dry the substrates using a stream of filtered nitrogen gas.

-

Storage: Store the cleaned substrates in a clean, dust-free environment until further use.

Protocol 2: Alignment Layer Deposition and Curing

The alignment layer is a thin polymer film that dictates the orientation of the liquid crystal molecules at the substrate surface.[3] Polyimide (PI) is a commonly used material for this purpose due to its excellent thermal stability and ability to induce uniform alignment.[17][18]

Step-by-Step Procedure:

-

Polyimide Solution Preparation: Prepare a dilute solution of polyimide in a suitable solvent, as per the manufacturer's instructions.

-

Spin Coating: Place a cleaned ITO substrate on the chuck of a spin coater. Dispense a few drops of the PI solution onto the center of the substrate. Spin coat at a predetermined speed and time to achieve the desired film thickness. A typical two-step process might be 500 rpm for 10 seconds (for spreading) followed by 3000 rpm for 30 seconds (for thinning).

-

Pre-Baking (Soft Bake): Transfer the coated substrate to a hot plate and pre-bake at a moderate temperature (e.g., 80°C) for 10-15 minutes to evaporate the solvent.[5]

-

Hard-Baking (Curing): Increase the temperature to the curing temperature of the polyimide (e.g., 180-200°C) and bake for 1-2 hours to induce imidization and form a stable polymer film.[5]

-

Cooling: Allow the substrates to cool down slowly to room temperature to avoid thermal stress.

-

Repeat steps 2-5 for the second substrate.

Protocol 3: Inducing Anisotropy via the Rubbing Technique

The rubbing process creates a preferred direction on the surface of the polyimide layer, which then aligns the liquid crystal molecules.[19] This is achieved by mechanically rubbing the surface with a velvet cloth.[3]

Step-by-Step Procedure:

-

Setup: Mount the PI-coated substrate on a flat, stable surface.

-

Rubbing: Gently and uniformly rub the surface of the polyimide layer with a velvet cloth wrapped around a cylindrical rod. The rubbing should be done in a single direction. The rubbing pressure and speed should be kept constant to ensure uniform alignment.

-

Cleaning: After rubbing, use a stream of clean, dry air or nitrogen to remove any dust or fibers from the surface.

-

Anti-parallel Alignment: For a standard twisted nematic cell, the rubbing directions on the two substrates should be perpendicular to each other. For a planar aligned cell, the rubbing directions should be anti-parallel.

Protocol 4: Liquid Crystal Cell Assembly and Filling

This protocol describes the assembly of the two prepared substrates into an empty cell, followed by filling it with the liquid crystal material.

Caption: Cell assembly and vacuum filling workflow.

Step-by-Step Procedure:

-

Sealant Preparation: Mix the sealant with a small percentage of microspheres to control the cell gap.

-

Sealant Application: Apply the sealant along the perimeter of one of the prepared substrates, leaving a small opening for filling.

-

Cell Assembly: Carefully place the second substrate on top of the first, with the rubbing directions oriented as desired (e.g., perpendicular for a twisted nematic cell). Gently press the substrates together to ensure a uniform cell gap.

-

Sealant Curing: Cure the sealant according to the manufacturer's instructions (e.g., using a UV lamp for UV-curable epoxy).[11]

-

Liquid Crystal Filling (Vacuum Method):

-

Place the empty cell and a small amount of 4,4'-Bis(hexyloxy)biphenyl in a vacuum chamber.[14]

-

Heat the liquid crystal to its isotropic phase to reduce viscosity.[13]

-

Evacuate the chamber to a low pressure (e.g., <1 Pa).[14]

-

Manipulate the cell so that the filling port comes into contact with the liquid crystal.

-

Slowly vent the chamber. The atmospheric pressure will push the liquid crystal into the evacuated cell.[15][20]

-

-

Final Sealing: Once the cell is filled, remove it from the chamber and clean off any excess liquid crystal. Seal the filling port with a small amount of UV-curable epoxy and cure it.

Characterization

After fabrication, the liquid crystal cell should be characterized to ensure its proper functioning.

-

Polarizing Optical Microscopy (POM): The cell can be observed between crossed polarizers to check for uniform alignment and the absence of defects. In the voltage-off state, a twisted nematic cell will appear bright, while in the voltage-on state, the liquid crystal molecules will align with the electric field, and the cell will appear dark.

-

Electro-Optical Switching: By applying a voltage across the ITO electrodes, the switching behavior of the cell can be observed. The threshold voltage and response time are key performance metrics that can be measured.[21][22]

Properties of 4,4'-Bis(hexyloxy)biphenyl

| Property | Value | Reference |

| Molecular Formula | C24H34O2 | |

| Molar Mass | 354.53 g/mol | |

| Phase Transition Temperatures | Crystalline to Nematic: ~56°C, Nematic to Isotropic: ~76°C | [23] |

Conclusion

The protocols outlined in this application note provide a robust framework for the successful fabrication of liquid crystal cells using 4,4'-Bis(hexyloxy)biphenyl. By understanding the scientific principles behind each step, from meticulous substrate cleaning to controlled alignment layer deposition and precise cell assembly, researchers can create high-quality devices suitable for a wide range of applications in materials science, photonics, and beyond. Adherence to these guidelines will enable the reproducible fabrication of liquid crystal cells with predictable and reliable performance characteristics.

References

- Homeotropic alignment of liquid crystals on a nano-patterned polyimide surface using nanoimprint lithography - Soft Matter (RSC Publishing).

- Alignment layer - Wikipedia.

- (PDF) Optical characterization of dyed liquid crystal cells - ResearchGate.

- Rubbing Technology for LCD Manufacturing.

- Characterization of optically thin cells and experimental liquid crystals.

- Soluble polyimide as liquid crystal perpendicular alignment layer - ProQuest.

- LC Cell Filling Stations.

- LC Vacuum filling procedure Centre for Display Research - CDR.

- Aligning liquid crystal molecules - SPIE.

- US5029623A - Process for filling a liquid crystal cell - Google Patents.

- LC FILLING STATIONS LC CELLS AND ACCESSORIES Instec Inc.

- Vertical Alignment of Nematic Liquid Crystals Based on Spontaneous Alignment Layer Formation between Silver Nanowire Networks and Nonionic Amphiphiles - MDPI.

- How does the "rubbed" coating of an LCD align liquid crystal molecules? - Electrical Engineering Stack Exchange.

- Liquid crystal injection and sealing process - Display-Lcd.

- LC Filling Stations.

- 4'-(Hexyloxy)-4-biphenylcarbonitrile | 41424-11-7 - Benchchem.

- Nano-rubbing of a liquid crystal alignment layer by an atomic force microscope: a detailed characterization - TU Chemnitz.

- Effect of the shape of imprinted alignment layer on the molecular orientation of liquid crystal - KOASAS.

- Miniature liquid-crystal-on-silicon display assembly - Optica Publishing Group.

- characterization techniques for liquid crystal materials and its application in optoelectronics devices.

- [2205.07927] Optical characterization of dyed liquid crystal cells - arXiv.

- Anchoring and alignment in a liquid crystal cell: self-alignment of homogeneous nematic - Soft Matter (RSC Publishing).

- CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW.

- New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications - PMC.

- What is the best way to clean ITO coated glass substrate? - ResearchGate.

- How to clean ITO Coated Glass - JINAN EVERGREEN GLASS CO.,LTD..

- Liquid Crystal Cell Process | part of Flat Panel Display Manufacturing - IEEE Xplore.

- Polarizing-alignment layers for twisted nematic cells - SciSpace.

- Materials for Sealing Liquid Crystal - ResearchGate.

- 4'-(Hexyloxy)-4-biphenylcarbonitrile liquid crystal nematic, 96 41424-11-7 - Sigma-Aldrich.

- Flat panel display manufacturing. - Crystec Technology Trading GmbH.

- Full article: Surface alignment of nematic liquid crystals by direct laser writing of photopolymer alignment layers - Taylor & Francis.

- Handling and Cleaning ITO-Coated Glass | Official Blog Shilpent.

- How to clean ITO Coated Glass Substrate? - Techinstro.

- Three-Dimensional Planar Alignment of Nematic Liquid Crystal by Direct Laser Writing of Nanogratings - PMC.

- How to Clean Substrates for Photovoltaic or OLED Fabrication | Ossila.

- Hexyloxy)-4-biphenylcarbonitrile liquid crystal nematic, 96 41424-11-7 - Sigma-Aldrich.

- PHASE TRANSITIONS IN LIQUID CRYSTALS.

- Preparation of a Liquid Crystal Pixel - chymist.com.

- Preparation of a Liquid Crystal Pixel - MRSEC Education Group.

- A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups - Beilstein Journals.

- High Birefringence Liquid Crystals - MDPI.

- First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC.

- Slit-coating of nematic liquid crystal and organic fluorophore mixtures to fabricate a lumina-forming film for polarization and wavelength conversion - ResearchGate.

- Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties - NIH.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijmr.net.in [ijmr.net.in]

- 3. Alignment layer - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. spie.org [spie.org]

- 6. Liquid Crystal Cell Process | part of Flat Panel Display Manufacturing | Wiley Semiconductors books | IEEE Xplore [ieeexplore.ieee.org]

- 7. researchgate.net [researchgate.net]

- 8. How to clean ITO Coated Glass - JINAN EVERGREEN GLASS CO.,LTD. [evergreenglass.com]

- 9. Handling and Cleaning ITO-Coated Glass | Official Blog Shilpent [blog.shilpent.com]

- 10. ossila.com [ossila.com]

- 11. Liquid crystal injection and sealing process [display-lcd.com]

- 12. Miniature liquid-crystal-on-silicon display assembly [opg.optica.org]

- 13. instec.com [instec.com]

- 14. cdr.hkust.edu.hk [cdr.hkust.edu.hk]

- 15. instec.com [instec.com]

- 16. Techinstro: How to clean ITO Coated Glass Substrate? [techinstro.blogspot.com]

- 17. Homeotropic alignment of liquid crystals on a nano-patterned polyimide surface using nanoimprint lithography - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 18. Soluble polyimide as liquid crystal perpendicular alignment layer - ProQuest [proquest.com]

- 19. electronics.stackexchange.com [electronics.stackexchange.com]

- 20. US5029623A - Process for filling a liquid crystal cell - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. OPG [opg.optica.org]

- 23. 4 -(Hexyloxy)-4-biphenylcarbonitrile liquid crystal nematic, 96 41424-11-7 [sigmaaldrich.com]

Application Notes and Protocols for 4,4'-Bis(hexyloxy)biphenyl in Organic Field-Effect Transistors (OFETs)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 4,4'-Bis(hexyloxy)biphenyl as a Liquid Crystalline Organic Semiconductor

4,4'-Bis(hexyloxy)biphenyl is a calamitic (rod-shaped) liquid crystal that has garnered interest for its potential applications in organic electronics.[1] Its molecular structure, characterized by a rigid biphenyl core and flexible hexyloxy side chains, imparts a propensity for self-assembly into ordered phases, a crucial attribute for efficient charge transport in organic field-effect transistors (OFETs). The hexyloxy chains not only enhance solubility in common organic solvents, facilitating solution-based processing, but also influence the molecular packing and, consequently, the electronic properties of the material.[2] While extensive performance data for OFETs based solely on 4,4'-Bis(hexyloxy)biphenyl are still emerging, its structural similarity to other 4,4'-dialkoxybiphenyls suggests its promise as a p-type organic semiconductor. This document provides a comprehensive guide to the fabrication and characterization of OFETs utilizing this material, drawing upon established principles of organic semiconductor device engineering and the known properties of related liquid crystalline compounds.

Material Properties and Rationale for OFET Applications

The performance of an OFET is intrinsically linked to the properties of the active semiconductor layer. For 4,4'-Bis(hexyloxy)biphenyl, the following characteristics are central to its application in OFETs:

-

Liquid Crystallinity: The ability to form ordered liquid crystal phases, such as nematic and smectic phases, is highly advantageous for OFETs.[3] These phases promote long-range molecular order, which is essential for efficient charge hopping between adjacent molecules. The degree of order directly impacts the charge carrier mobility.

-

Solution Processability: The hexyloxy side chains render the molecule soluble in a range of organic solvents, enabling the use of cost-effective and scalable deposition techniques like spin-coating and printing.[4] This is a significant advantage over vacuum-deposited materials.

-

Charge Transport: Biphenyl-based molecules are known to exhibit p-type (hole) charge transport.[5] The π-conjugated biphenyl core provides the pathway for charge delocalization and transport. The efficiency of this transport is highly dependent on the intermolecular π-π stacking, which is influenced by the liquid crystalline ordering.

-

Annealing Response: Thermal annealing is a critical processing step that can be used to induce and enhance the ordering in the thin film, leading to improved device performance.[6] For liquid crystalline materials like 4,4'-Bis(hexyloxy)biphenyl, annealing can drive the transition to more ordered mesophases.

Molecular Structure of 4,4'-Bis(hexyloxy)biphenyl

Caption: Molecular structure of 4,4'-Bis(hexyloxy)biphenyl.

Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication and characterization of bottom-gate, top-contact OFETs using 4,4'-Bis(hexyloxy)biphenyl. This architecture is commonly used for research purposes due to its straightforward fabrication process.

Protocol 1: Substrate Preparation and Cleaning

The quality of the substrate is paramount for the formation of a high-quality semiconductor film.

-

Substrate Selection: Start with heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick). The doped silicon will act as the gate electrode, and the SiO₂ will serve as the gate dielectric.

-

Cleaning: a. Sequentially sonicate the substrates in a series of solvents to remove organic and inorganic contaminants. A typical sequence is deionized water, acetone, and isopropanol, for 15 minutes each. b. Dry the substrates with a stream of dry nitrogen gas. c. To remove any residual organic contaminants and to create a hydrophilic surface, treat the substrates with an oxygen plasma or a UV-ozone cleaner for 10-15 minutes.

Protocol 2: Dielectric Surface Modification (Optional but Recommended)

Modifying the dielectric surface with a self-assembled monolayer (SAM) can improve the morphology of the organic semiconductor film and reduce charge trapping at the interface.

-

SAM Selection: For p-type semiconductors, a hydrophobic surface is often preferred. Octadecyltrichlorosilane (OTS) is a commonly used SAM for this purpose.

-

Application: a. Prepare a dilute solution of OTS in a non-polar solvent like toluene or hexane (e.g., 1-10 mM). b. Immerse the cleaned and dried substrates in the OTS solution for 30-60 minutes in a glovebox or a desiccator to minimize exposure to moisture. c. After immersion, rinse the substrates with fresh solvent (toluene or hexane) to remove any excess, unbound OTS. d. Anneal the substrates at 120 °C for 10-15 minutes to promote the formation of a well-ordered monolayer.

Protocol 3: Solution Preparation and Thin-Film Deposition

The quality of the semiconductor film is highly dependent on the solution preparation and deposition parameters.

-

Solution Preparation: a. Dissolve 4,4'-Bis(hexyloxy)biphenyl in a suitable organic solvent. Good solvent choices include chloroform, toluene, or chlorobenzene. b. Prepare solutions with varying concentrations (e.g., 5, 10, 15 mg/mL) to optimize the film thickness and morphology. c. Gently heat the solution (e.g., to 40-50 °C) and stir until the material is fully dissolved. d. Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities before use.

-